1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone
CAS No.:
Cat. No.: VC14862188
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15N3O3 |
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Molecular Weight | 249.27 g/mol |
IUPAC Name | 1-(3-nitro-4-piperazin-1-ylphenyl)ethanone |
Standard InChI | InChI=1S/C12H15N3O3/c1-9(16)10-2-3-11(12(8-10)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Standard InChI Key | GHEDOFZBDHZHEP-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₂H₁₅N₃O₃ and a molecular weight of 249.27 g/mol . Its structure comprises:
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A phenyl ring substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a piperazine moiety.
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An acetyl group (-COCH₃) attached to the phenyl ring.
The SMILES notation is CC(=O)C1=CC=C(N2CCNCC2)C(=C1)N+[O-], while the InChIKey is GHEDOFZBDHZHEP-UHFFFAOYSA-N .
Spectroscopic Characterization
13C NMR data computed via the HOSE algorithm predicts distinct signals for the carbonyl carbon (δ ~207 ppm), aromatic carbons (δ ~120–150 ppm), and piperazine carbons (δ ~45–55 ppm) . The nitro group’s electron-withdrawing nature deshields adjacent aromatic carbons, corroborating its regiochemical influence .
Synthesis and Reaction Pathways
Regioselective Nucleophilic Substitution
The synthesis of analogous piperazine-containing nitroaromatics involves regioselective nucleophilic aromatic substitution. For example, 2-fluoro-4-bromonitrobenzene reacts with piperazine derivatives under basic conditions (K₂CO₃/DMF, 90°C) . The nitro group activates the ring by stabilizing the transition state through resonance, directing substitution to the ortho position relative to itself .
Key Steps
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Substitution: Piperazine displaces the fluorine atom in 2-fluoro-4-bromonitrobenzene.
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Acetylation: The acetyl group is introduced via Friedel-Crafts acylation or direct substitution .
Optimization Challenges
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Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilicity .
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Temperature Control: Reactions typically proceed at 90–100°C to avoid side products .
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Purification: Column chromatography (ethyl acetate/hexanes) isolates the target compound .
Physicochemical Properties
Stability and Reactivity
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Nitro Group: Enhances electrophilicity, facilitating further substitutions or reductions .
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Piperazine Moiety: Imparts basicity (pKa ~9.5) and water solubility via protonation .
Thermodynamic Data
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound serves as a precursor for:
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Urea Derivatives: Reaction with isocyanates yields urea-linked antitumor agents .
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Triazole Hybrids: Click chemistry with azides generates 1,2,3-triazole derivatives targeting estrogen receptors .
Future Directions
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